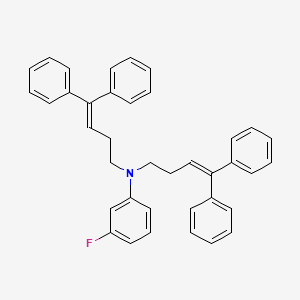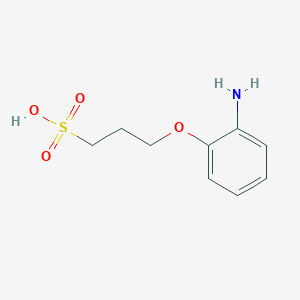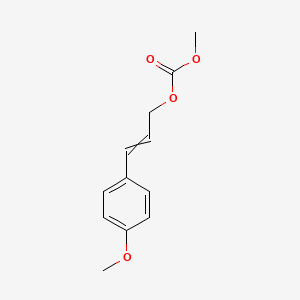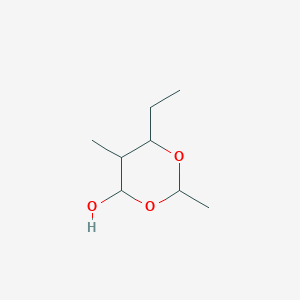![molecular formula C9H11NO B12572742 Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide CAS No. 412034-89-0](/img/structure/B12572742.png)
Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracyclo[3210~1,3~0~2,7~]octane-2-carboxamide is a complex organic compound characterized by its unique tetracyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tetracyclic core, followed by functionalization to introduce the carboxamide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to produce large quantities of this compound with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of new pharmaceuticals and as a probe to study biological pathways.
Industry: It can be used in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Tetracyclo[3.2.0.0(2,7).0(4,6)]heptane: Shares a similar tetracyclic structure but lacks the carboxamide group.
Tetracyclo[6.2.1.1(3,6).0(2,7)]dodec-4-ene: Another tetracyclic compound with different ring sizes and functional groups.
Uniqueness
Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide is unique due to its specific combination of a tetracyclic core and a carboxamide functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
412034-89-0 |
|---|---|
Fórmula molecular |
C9H11NO |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
tetracyclo[3.2.1.01,3.02,7]octane-2-carboxamide |
InChI |
InChI=1S/C9H11NO/c10-7(11)9-5-1-4-2-6(9)8(5,9)3-4/h4-6H,1-3H2,(H2,10,11) |
Clave InChI |
SPHXGSRPKGZGEI-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3C4(C2)C1C43C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[4-(Diethylamino)phenyl]methylene]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B12572684.png)
![Acetamide,N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12572692.png)

![S-[3-(Ethylsulfanyl)-3-iminopropyl] ethanethioate](/img/structure/B12572707.png)







![2-Pyridinamine, 3-([1,1'-biphenyl]-3-ylmethoxy)-](/img/structure/B12572752.png)
